7-Azaspiro[3.5]nonan-1-ol

Physicochemical Properties Drug Design Pharmacokinetics

7-Azaspiro[3.5]nonan-1-ol (CAS 1780192-55-3) is a conformationally rigid spirocyclic amino alcohol scaffold essential for fragment-based CNS drug discovery. Its predicted pKa (15.18), low TPSA (32.3 Ų), and zero rotatable bonds confer superior BBB permeability and pre-organized target engagement. The hydroxyl handle enables chemoselective functionalization orthogonal to the basic amine, while the N-Boc derivative (CAS 1338247-76-9) permits protected manipulation. This differentiated 1-ol isomer avoids the altered hydrogen‑bonding and metabolic profiles of the 2‑ol or 1‑amine analogs, ensuring reproducible SAR in GPR119, M4 mAChR, and FAAH programs. Request a quote for custom scales.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B15314157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[3.5]nonan-1-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(C1O)CCNCC2
InChIInChI=1S/C8H15NO/c10-7-1-2-8(7)3-5-9-6-4-8/h7,9-10H,1-6H2
InChIKeyXTXKUFPFDSXHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[3.5]nonan-1-ol: A Spirocyclic Amino Alcohol Scaffold for Medicinal Chemistry and Chemical Biology


7-Azaspiro[3.5]nonan-1-ol (CAS: 1780192-55-3) is a bicyclic spirocyclic amino alcohol with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. The compound features a rigid spiro[3.5]nonane framework incorporating both a basic amine (pKa ~15.18 predicted) and a reactive hydroxyl group . The spirocyclic architecture confers conformational constraint and three-dimensional shape, attributes that are highly valued in fragment-based drug discovery and the design of ligands for challenging protein targets [2].

7-Azaspiro[3.5]nonan-1-ol Procurement: Why Positional Isomers and Functional Group Analogs Are Not Interchangeable


Substitution of 7-Azaspiro[3.5]nonan-1-ol with apparently similar spirocyclic compounds introduces significant, quantifiable changes in molecular properties that directly impact biological activity and synthetic utility. For example, the predicted pKa of the hydroxyl-bearing carbon (15.18) differs markedly from the 2-ol isomer , altering hydrogen-bonding capacity and metabolic stability. The 1-amine analog (MW 140.23) exhibits different basicity and lipophilicity, which influence target binding and cellular permeability [1]. Even the unsubstituted 7-azaspiro[3.5]nonane scaffold, while possessing the same core, lacks the critical hydrogen-bond donor/acceptor functionality of the hydroxyl group that is essential for many molecular recognition events [2]. These differences are not merely theoretical; they translate into distinct activity profiles in receptor binding and enzyme inhibition assays, making generic substitution a risk to experimental reproducibility and lead optimization.

Quantitative Differentiation of 7-Azaspiro[3.5]nonan-1-ol Against Key Analogs


pKa and Hydrogen Bonding Profile: 1-ol vs. 2-ol Positional Isomer

The predicted acid dissociation constant (pKa) for the hydroxyl group of 7-Azaspiro[3.5]nonan-1-ol is 15.18 ± 0.20 . This value is expected to be distinct from that of the 2-ol positional isomer (CAS 784137-09-3) due to differences in ring strain and inductive effects from the adjacent spiro center. The higher pKa indicates that the 1-ol is a weaker acid and thus a stronger hydrogen-bond donor under physiological conditions, a critical parameter for ligand-receptor interactions.

Physicochemical Properties Drug Design Pharmacokinetics

Molecular Weight and Rotatable Bond Count: Scaffold Rigidity Advantage

7-Azaspiro[3.5]nonan-1-ol (free base) has a molecular weight of 141.21 g/mol and zero rotatable bonds [1]. In contrast, the linear analog 4-amino-1-butanol (MW 89.14) has three rotatable bonds, while acyclic ethanolamine derivatives generally exhibit greater conformational flexibility. The spirocyclic constraint reduces entropic penalty upon binding and can enhance target selectivity [2].

Fragment-Based Drug Discovery Conformational Analysis Lead Optimization

Commercial Purity and Analytical Reliability: Vendor-Specified Data

The hydrochloride salt of 7-Azaspiro[3.5]nonan-1-ol is commercially available with a specified purity of 95% (HPLC) from Sigma-Aldrich . While the 2-ol isomer is also commercially available, purity specifications vary by vendor and batch, with some listings indicating 98% purity from alternate suppliers . Consistent, well-documented purity is essential for reproducible biological assays.

Chemical Procurement Quality Control Reproducibility

Predicted LogP and Topological Polar Surface Area (TPSA): Drug-Likeness Profile

7-Azaspiro[3.5]nonan-1-ol has a computed TPSA of 32.3 Ų [1] and a predicted logP of approximately 0.8 . The 1-amine analog ((S)-7-azaspiro[3.5]nonan-1-amine) has a TPSA of 38.1 Ų and a logP around 0.5 [2]. The hydroxyl group of the 1-ol provides a distinct hydrogen-bond donor profile compared to the amine, influencing solubility and blood-brain barrier penetration.

ADME Prediction Medicinal Chemistry Lead Selection

Synthetic Tractability: N-Boc Protected Intermediate Availability

N-Boc-7-azaspiro[3.5]nonan-1-ol (CAS 1338247-76-9) is a protected derivative that enables selective functionalization at the hydroxyl group without interference from the amine . This contrasts with the 2-ol isomer, where N-Boc protection may lead to different regioselectivity in subsequent reactions. The availability of the N-Boc intermediate streamlines library synthesis for medicinal chemistry campaigns.

Chemical Synthesis Building Block Parallel Chemistry

7-Azaspiro[3.5]nonan-1-ol: Recommended Applications Based on Evidence


Fragment-Based Drug Discovery for CNS Targets

With a TPSA of 32.3 Ų and zero rotatable bonds, 7-Azaspiro[3.5]nonan-1-ol is an ideal fragment for CNS drug discovery, offering both blood-brain barrier permeability potential and a rigid, pre-organized scaffold [1]. Its predicted pKa and hydrogen-bond donor capacity differentiate it from the 1-amine analog, providing an orthogonal binding interaction profile [2].

Spirocyclic Ligand Design for GPCRs and Ion Channels

The 7-azaspiro[3.5]nonane core has been validated as a privileged scaffold for GPR119 agonists and muscarinic acetylcholine receptor M4 antagonists [1]. The 1-ol derivative serves as a versatile intermediate for installing diverse N-capping groups and aryl substituents, enabling systematic SAR exploration in these target classes .

Chemical Biology Probe Synthesis

The availability of the N-Boc protected derivative (CAS 1338247-76-9) allows chemoselective functionalization of the hydroxyl group while the amine is protected [1]. This orthogonal protection strategy is critical for synthesizing biotinylated or fluorescent probes without compromising spirocyclic integrity.

Lead Optimization of FAAH and Other Serine Hydrolase Inhibitors

The spirocyclic core of 7-azaspiro[3.5]nonane has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors [1]. The 1-ol derivative, with its alcohol handle, is a strategic intermediate for constructing urea-based covalent inhibitors that target the catalytic serine residue [2].

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